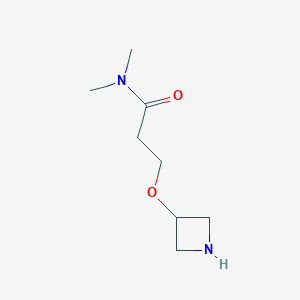
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride is a synthetic organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a pyrazole ring attached to an oxolane ring, which is further substituted with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Oxolane Ring: The pyrazole ring is then attached to the oxolane ring through an ether linkage. This can be achieved by reacting the pyrazole with an oxolane derivative in the presence of a suitable base.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated oxolane derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine
In medicine, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine may have potential therapeutic applications. It could be investigated for its activity against various diseases, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine: A similar compound with slight structural variations.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;monohydrochloride: A related compound with a different salt form.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;hydrobromide: Another related compound with a different halide salt.
Uniqueness
The uniqueness of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride salt. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H15Cl2N3O2 |
|---|---|
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-3-6(2-10-11)13-8-5-12-4-7(8)9;;/h2-3,7-8H,4-5,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Clé InChI |
LVKAVVRNJJNZFV-OXOJUWDDSA-N |
SMILES isomérique |
CN1C=C(C=N1)O[C@@H]2COC[C@@H]2N.Cl.Cl |
SMILES canonique |
CN1C=C(C=N1)OC2COCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)


![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)


![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)

